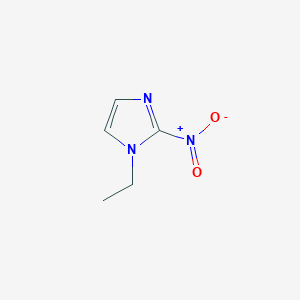

1-Ethyl-2-nitro-1H-imidazole

Description

Properties

IUPAC Name |

1-ethyl-2-nitroimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-7-4-3-6-5(7)8(9)10/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABXKNBNVAVNDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30600092 | |

| Record name | 1-Ethyl-2-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10045-33-7 | |

| Record name | 1-Ethyl-2-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-nitro-1H-imidazole can be synthesized through various methods. One common approach involves the nitration of 1-ethylimidazole using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to prevent over-nitration and degradation of the imidazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure precise control over reaction parameters. This method enhances the yield and purity of the product while minimizing the formation of by-products. The use of catalysts and optimized reaction conditions further improves the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-nitro-1H-imidazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

Oxidation: Under certain conditions, the imidazole ring can undergo oxidation to form imidazole N-oxides.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Alkyl halides, amines, thiols.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

Major Products Formed:

Reduction: 1-Ethyl-2-amino-1H-imidazole.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Oxidation: Imidazole N-oxides.

Scientific Research Applications

1-Ethyl-2-nitro-1H-imidazole has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential antimicrobial and antiparasitic properties. It is used in the development of drugs targeting bacterial and protozoal infections.

Medicine: Research focuses on its use as an antimicrobial agent, particularly against anaerobic bacteria and protozoa. It is also investigated for its potential anticancer properties.

Industry: The compound is used in the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 1-ethyl-2-nitro-1H-imidazole involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with cellular components, leading to the disruption of essential biological processes. In antimicrobial applications, the compound targets the DNA of microorganisms, causing strand breaks and inhibiting replication. The exact molecular targets and pathways involved may vary depending on the specific application and organism being targeted.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between 1-Ethyl-2-nitro-1H-imidazole and analogous compounds:

*Estimated based on analogous compounds.

Key Observations:

- Nitro Position : Nitro groups at C2 (target compound) vs. C4/C5 (others) significantly alter electronic properties and biological activity. For instance, 5-nitro derivatives (e.g., 1-Methyl-5-nitro-1H-imidazole) are more biologically active than 4-nitro isomers .

- Chloroethyl substituents (as in ) introduce electrophilic reactivity, which may influence toxicity.

- Functional Groups : Acetate esters (e.g., ) improve solubility but may reduce metabolic stability.

Physical Properties and Stability

- Melting Points : Substituted imidazoles in (e.g., Ethyl 4-(4-bromophenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate, 106–107°C) suggest that bulkier substituents lower melting points, whereas nitro groups may increase thermal stability.

- Crystal Packing : Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate exhibits C–H⋯O hydrogen bonds and π–π stacking (centroid distance: 4.66 Å), which stabilize the solid state and influence solubility.

Biological Activity

1-Ethyl-2-nitro-1H-imidazole is a compound belonging to the nitroimidazole class, which has garnered attention for its diverse biological activities, particularly in the context of antiparasitic and antimicrobial effects. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a nitro group attached to the imidazole ring, which is crucial for its biological activity. The presence of the ethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of nitroimidazoles, including this compound, is primarily attributed to their ability to undergo reduction under hypoxic conditions, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction results in:

- DNA Damage : Nitroimidazoles form covalent bonds with DNA, leading to strand breaks and ultimately cell death.

- Free Radical Generation : The reduction process generates free radicals that contribute to oxidative stress within cells.

Antiparasitic Activity

Research indicates that this compound exhibits significant antiparasitic activity against various protozoa. For instance:

- Trypanosoma cruzi : Studies have shown that 2-nitro derivatives, similar to this compound, demonstrate effective trypanocidal activity. The mechanism involves the formation of free radicals that damage the parasite's cellular components .

Efficacy Data

| Pathogen | Activity Level | Reference |

|---|---|---|

| Trypanosoma cruzi | Effective | |

| Leishmania spp. | Moderate | |

| Giardia lamblia | Limited |

Antimicrobial Activity

In addition to antiparasitic effects, this compound has shown antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting nucleic acid synthesis.

Case Studies

- Antibacterial Efficacy : A study highlighted the compound's effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

- Synergistic Effects : When combined with other antibiotics, such as tetracycline, this compound exhibited synergistic effects, enhancing overall antimicrobial efficacy .

Toxicity and Safety Profile

While this compound shows promising biological activities, its safety profile is critical for therapeutic applications. Preliminary studies indicate low cytotoxicity in mammalian cell lines (IC50 > 500 µM), suggesting a favorable safety margin for potential therapeutic use .

Q & A

Q. Tables for Key Data

| Derivative | Substituents | Biological Activity (IC50, µM) | Reference |

|---|---|---|---|

| This compound | R1=Et, R2=NO2 | 12.3 (EGFR) | |

| 1-Methyl-4-nitro-1H-imidazole | R1=Me, R2=NO2 (C-4) | 45.7 (EGFR) |

| Synthetic Method | Yield (%) | Purity (HPLC) | Conditions |

|---|---|---|---|

| Multicomponent reaction | 78 | 98.5 | DMF, 100°C, 12 h |

| Alkylation of 2-nitroimidazole | 65 | 97.2 | K2CO3, DMF, 80°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.